2-(5-Oxazolyl)benzylamine Hydrochloride
Description
2-(5-Oxazolyl)benzylamine Hydrochloride is a benzylamine derivative featuring an oxazole ring attached to the benzyl group at the 2-position. The oxazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, confers unique electronic and steric properties to the compound. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
[2-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H |
InChI Key |
UETRIVVIIBJCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CN=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzylamine Hydrochloride typically involves the cyclization of benzoyl azide with an alkene in the presence of a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 . This reaction is activated by visible light and yields moderate amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Oxazolyl)benzylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The benzylamine group can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzylamine compounds .
Scientific Research Applications
2-(5-Oxazolyl)benzylamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Oxazolyl)benzylamine Hydrochloride involves its interaction with various molecular targets, including receptors and enzymes. The oxazole ring allows the compound to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets . These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-(5-Oxazolyl)benzylamine Hydrochloride and related benzylamine derivatives:
*Hypothetical formula based on structural analysis.
†Calculated based on formula C₁₀H₁₁ClN₂O (parent compound: C₉H₉N₂O + HCl).
Key Findings from Comparative Analysis
Butenafine Hydrochloride
- Structure-Activity Relationship : The tert-butyl-benzyl and naphthalene groups enhance lipophilicity, enabling penetration into fungal cell membranes.
LY125180
- Pharmacological Profile : Modulates serotonin uptake and synthesis in rat brain models, suggesting central nervous system (CNS) activity .
- Structural Divergence : The p-tolyloxyethyl group introduces steric bulk, which may hinder blood-brain barrier penetration compared to the smaller oxazole substituent.
2-(Morpholinosulfonyl)benzylamine Hydrochloride
- Physicochemical Properties: The morpholinosulfonyl group increases polarity (molecular weight = 292.78), likely improving aqueous solubility .
- Synthetic Utility : Used in MCRs for heterocyclic compound synthesis, similar to pathways described for oxazolyl derivatives .
Fluorobenzooxazole and Oxadiazole Derivatives
- Electronic Effects : Fluorine in 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl enhances metabolic stability and bioavailability .
- Heterocyclic Diversity : Oxadiazole rings (e.g., in [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl) exhibit distinct electronic properties compared to oxazole, influencing receptor binding and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
